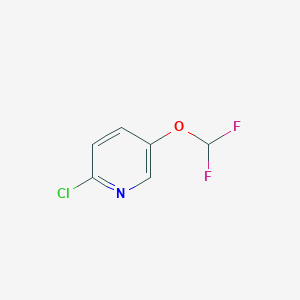
2-Chloro-5-(difluoromethoxy)pyridine
Descripción general
Descripción
2-Chloro-5-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4ClF2NO . It has a molecular weight of 179.55 . It is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of 2-Chloro-5-(difluoromethoxy)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves a series of chemical reactions, but the exact method can vary depending on the specific requirements of the end product .Molecular Structure Analysis
The InChI code for 2-Chloro-5-(difluoromethoxy)pyridine is 1S/C6H4ClF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Chloro-5-(difluoromethoxy)pyridine is a liquid at room temperature . The compound is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Methods and Applications : The synthesis of 2-Chloro-5-(difluoromethoxy)pyridine derivatives involves multiple chemical reactions, showcasing their utility as intermediates in pharmaceuticals, agrochemicals, biochemicals, and particularly herbicides. The paper by Li Zheng-xiong (2004) summarizes five master synthetic methods for 2-chloro-5-trifluoromethyl pyridine, highlighting its application in various industries and introducing the current research status and trends in this domain Li Zheng-xiong, 2004.
Spectroscopic Analysis : The quantitative analysis of similar compounds like 2-Chloro-5-Aminomethyl Pyridine is typically performed using High-Performance Liquid Chromatography (HPLC), showcasing the compound's analytical characteristics and potential use in various chemical analyses. Wang Yue-feng (2007) discusses the use of HPLC for this analysis, providing a detailed methodology and highlighting its precision and accuracy Wang Yue-feng, 2007.
Chemical Reactions and Structural Insights
Reactivity and Functionalization : The chlorine atom in certain derivatives, such as the one presented by M. P. Catalani et al. (2010), shows potential for further functionalization through cross-coupling reactions. This suggests that 2-Chloro-5-(difluoromethoxy)pyridine derivatives can be key intermediates in creating more complex molecules M. P. Catalani, A. Paio, L. Perugini, 2010.
Molecular Structure and Interactions : The paper by F. I. Guseinov et al. (2017) discusses the molecular structure of related compounds, indicating the presence of various bonding interactions such as tetrel, chalcogen, and charge-assisted hydrogen bonds. These structural insights are crucial for understanding the chemical behavior and potential applications of 2-Chloro-5-(difluoromethoxy)pyridine derivatives F. I. Guseinov et al., 2017.
Advanced Applications
Radiochemical Synthesis : Some derivatives of 2-Chloro-5-(difluoromethoxy)pyridine, such as the one studied by L. Brown et al. (2001), exhibit high affinity for nicotinic acetylcholine receptors, making them potentially useful for studying these receptors through techniques like positron emission tomography L. Brown, O. Pavlova, A. Mukhin, A. Kimes, A. Horti, 2001.
Safety And Hazards
The compound is considered hazardous and has several hazard statements including H302, H315, H319, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-chloro-5-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOJOIPODQJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(difluoromethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)
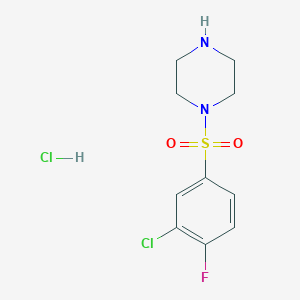
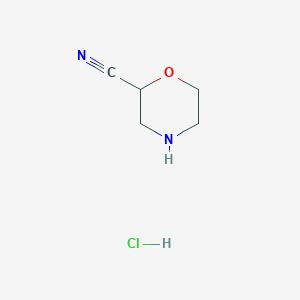
![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)
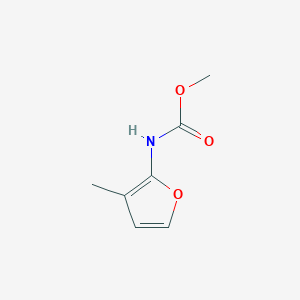
![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)
![2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1422472.png)
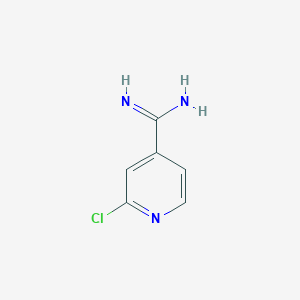
![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)
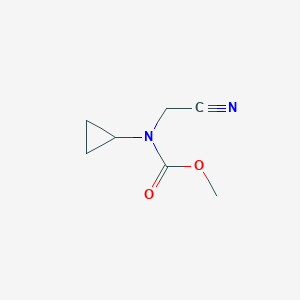
![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)
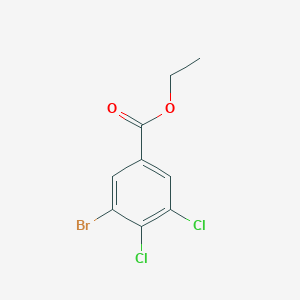
![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)